8-Fluoroquinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

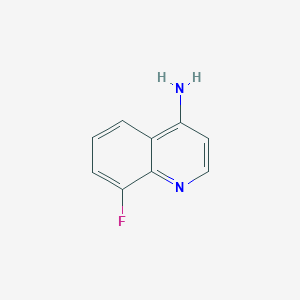

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFULPFXDXVNQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578357 | |

| Record name | 8-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148401-38-1 | |

| Record name | 8-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoroquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 8-Fluoroquinolin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic aromatic compound built upon a quinoline scaffold. This core structure is of significant interest in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic placement of a fluorine atom at the 8-position and an amino group at the 4-position imparts unique electronic and steric properties that can profoundly influence its biological activity and pharmacokinetic profile.[1] The fluorine substitution, in particular, can enhance metabolic stability and binding affinity to target proteins, while the amino group provides a key site for hydrogen bonding and further chemical modification.[1]

A comprehensive understanding of the physicochemical properties of this compound is paramount for any researcher aiming to leverage its potential. These properties—including its acidity, lipophilicity, solubility, and thermal characteristics—govern its behavior in both chemical and biological systems. This guide provides a detailed examination of these core attributes, supported by field-proven experimental methodologies for their determination. The causality behind experimental choices is elucidated, offering not just protocols, but a framework for robust scientific investigation.

Core Physicochemical Profile

The fundamental physicochemical properties of this compound dictate its suitability for various applications, from synthetic chemistry to drug formulation. A summary of these key parameters is presented below, followed by a deeper exploration of their implications.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₉H₇FN₂[1][2] | Defines the elemental composition and molecular mass. |

| Molecular Weight | 162.16 g/mol [1][2] | Influences diffusion rates and transport across membranes. |

| Predicted pKa | 2.95 ± 0.13[3] | Governs the ionization state at physiological pH, affecting solubility and target interaction. |

| Predicted XLogP3 | 2.537[2] | Indicates lipophilicity, which is crucial for membrane permeability and ADME properties. |

| Predicted Boiling Point | 335.8 ± 27.0 °C[2] | Relevant for purification and assessing thermal stability. |

| Topological Polar Surface Area (TPSA) | 38.9 Ų[2][4] | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Physical Form | Solid[1] | Important for handling, storage, and formulation. |

Molecular Structure

The structure of this compound is foundational to its chemical identity.

Caption: 2D Chemical Structure of this compound.

Acidity and Ionization (pKa)

The pKa is a critical parameter for any ionizable compound intended for biological application. It defines the pH at which the compound exists in a 50:50 ratio of its protonated (ionized) and neutral forms. For this compound, the basicity of the quinoline nitrogen and the exocyclic amino group are the primary determinants of its pKa. The predicted pKa of approximately 2.95 suggests that at physiological pH (~7.4), the compound will be predominantly in its neutral, un-ionized state.[3] This is a crucial insight, as the neutral form is generally more lipid-soluble and thus more readily permeates biological membranes.

Lipophilicity (LogP/LogD)

Lipophilicity, the "greasiness" of a molecule, is a key factor in the "rule of five" for predicting drug-likeness.[5][6] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The predicted XLogP3 value of ~2.54 indicates that this compound has a moderate degree of lipophilicity.[2] This is a favorable characteristic, suggesting a balance between aqueous solubility and lipid membrane permeability, which is essential for good absorption and distribution.

Since the molecule is ionizable, the distribution coefficient (LogD) is also a highly relevant parameter, as it considers the pH of the aqueous phase.[5][6][7] At a pH where the compound is ionized, its LogD will be lower than its LogP.

Experimental Determination of Physicochemical Properties

Theoretical predictions provide valuable estimates, but experimental determination is the gold standard for obtaining accurate physicochemical data. The following section details robust, self-validating protocols for measuring the key properties of this compound.

pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes in a solution upon the addition of a titrant.[8][9] The inflection point of the resulting titration curve corresponds to the pKa.[10]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[8]

-

Solution Preparation:

-

Prepare a 0.1 M sodium hydroxide and a 0.1 M hydrochloric acid solution for titration.[8]

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a water/methanol mixture for sparingly soluble compounds) to achieve a concentration of approximately 1 mM.[8][9]

-

Add a background electrolyte, such as 0.15 M potassium chloride, to maintain a constant ionic strength throughout the titration.[8]

-

-

Titration Procedure:

-

Place the sample solution in a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

If determining the pKa of the conjugate acid, titrate the solution with the standardized 0.1 M NaOH. If determining the pKa of the base itself, first acidify the solution to ~pH 2 with 0.1 M HCl and then titrate with 0.1 M NaOH.[8]

-

Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which can be identified as the inflection point of the sigmoid titration curve.[10][11]

-

For higher precision, calculate the first or second derivative of the titration curve; the maximum of the first derivative or the zero crossing of the second derivative corresponds to the equivalence point. The pKa is the pH at half this volume.

-

-

Validation: Perform a minimum of three titrations to ensure reproducibility and calculate the average pKa and standard deviation.[8]

LogP/LogD Determination by the Shake-Flask Method

The shake-flask method is the benchmark for LogP and LogD determination due to its direct measurement of partitioning.[7][12][13] It involves dissolving the compound in a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD), allowing it to reach equilibrium, and then measuring the concentration of the analyte in each phase.[5]

Caption: Workflow for LogP/LogD Determination by the Shake-Flask Method.

Step-by-Step Protocol:

-

Preparation of Phases:

-

Analyte Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a solvent miscible with both phases, such as DMSO.[6][7]

-

Partitioning:

-

In a suitable vessel (e.g., a glass vial), add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase.

-

Spike with a small volume of the analyte stock solution to achieve a final concentration that is within the linear range of the analytical detection method.

-

Seal the vessel and shake or agitate at a constant temperature until equilibrium is achieved (this can take several hours).

-

-

Phase Separation: Centrifuge the vessel to ensure a sharp and complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Be cautious to avoid cross-contamination.[13]

-

Determine the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation: The partition coefficient (P or D) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP or LogD is the base-10 logarithm of this ratio.[6]

-

Validation: The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15][16][17] It provides a highly accurate determination of the melting point (Tm) and can also offer insights into the purity of the sample.[14][18]

Caption: Workflow for Melting Point Determination by DSC.

Step-by-Step Protocol:

-

Instrument Calibration: Ensure the DSC instrument is calibrated for both temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a clean DSC pan (e.g., aluminum).

-

Hermetically seal the pan to prevent any loss of material during heating.

-

Prepare an identical empty, sealed pan to serve as the reference.[16]

-

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Define a temperature program. A typical program involves an initial equilibration step, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range.

-

-

Data Acquisition: The instrument will record the differential heat flow into the sample relative to the reference as the temperature increases.

-

Data Analysis:

-

The output is a thermogram plotting heat flow versus temperature.

-

An endothermic event (a peak) will be observed, corresponding to the melting of the sample.[17][18]

-

The melting point (Tm) is determined from this peak, typically as the onset temperature or the peak maximum temperature.

-

The area under the peak is proportional to the heat of fusion. A broad melting peak can indicate the presence of impurities.[18]

-

Synthesis and Reactivity Considerations

The synthesis of 4-aminoquinoline derivatives often involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with an appropriate amine.[19][20] In the case of this compound, this would typically involve reacting 4-chloro-8-fluoroquinoline with an amino source. The reactivity of the final compound is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating character of the amino group, which can direct further electrophilic substitutions on the aromatic rings.[1]

Conclusion

The physicochemical properties of this compound—characterized by moderate lipophilicity and a pKa that favors the neutral species at physiological pH—position it as a promising scaffold for further investigation in drug discovery. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of its key parameters. By grounding theoretical predictions with empirical data, researchers can make informed decisions in the design and development of novel therapeutic agents based on this versatile chemical entity.

References

- 1. CAS 148401-38-1: 4-AMINO-8-FLUOROQUINOLINE | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 4-FLUOROQUINOLIN-8-AMINE | 1416439-07-0 [amp.chemicalbook.com]

- 4. 7-Fluoroquinolin-4-amine | C9H7FN2 | CID 17039869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. researchgate.net [researchgate.net]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. resolvemass.ca [resolvemass.ca]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 17. mt.com [mt.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 8-Fluoroquinolin-4-amine Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among its numerous variations, 4-aminoquinoline derivatives have historically been pivotal, particularly in the fight against malaria.[3][4] The strategic introduction of a fluorine atom at the 8-position (8-fluoroquinolin-4-amine) represents a modern medicinal chemistry approach to modulate the physicochemical and pharmacological properties of this privileged scaffold. Fluorine substitution can enhance metabolic stability, improve binding affinity, and alter electronic properties, making these derivatives promising candidates for expanded therapeutic applications.[5] This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a primary focus on their anticancer, antimalarial, and antimicrobial potential. We will dissect the underlying mechanisms of action, discuss structure-activity relationships (SAR), present detailed protocols for their biological evaluation, and offer insights into the rationale behind experimental design for researchers, scientists, and drug development professionals.

Part 1: The this compound Core: A Privileged Scaffold

The quinoline ring system is a bicyclic aromatic heterocycle that has proven to be an exceptionally versatile template for drug discovery.[6] The 4-aminoquinoline subclass, exemplified by the antimalarial drug chloroquine, is characterized by a basic amino group at the C4 position. This feature is critical for the accumulation of these drugs in acidic cellular compartments, such as the lysosome in mammalian cells or the digestive vacuole of the malaria parasite—a mechanism known as lysosomotropism or acid trapping.[7]

The introduction of a fluorine atom at the C8 position is a deliberate design choice. Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group. This modification can significantly influence the basicity (pKa) of the quinoline ring nitrogen and the exocyclic amine, which in turn fine-tunes the compound's ability to accumulate in acidic organelles.[7][8] Furthermore, the carbon-fluorine bond is exceptionally strong, often conferring increased metabolic stability by blocking sites susceptible to oxidative metabolism.[5] These combined properties make this compound derivatives a compelling class of compounds for investigation against various diseases.

Part 2: Anticancer Activity

Quinoline-based compounds have emerged as promising candidates in the search for novel anticancer drugs, demonstrating a wide range of effects including apoptosis induction, cell cycle modification, and interference with tumor-growth signaling pathways.[9] Derivatives of the this compound scaffold are being explored for their potential to target several hallmarks of cancer.

2.1. Mechanisms of Action

The anticancer effects of quinoline derivatives are often multi-targeted.[2] Key mechanisms include:

-

Inhibition of Tyrosine Kinases: Many signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis are driven by tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[2][10] 4-anilinoquinoline derivatives, which share structural similarities with our core, are known to act as ATP-competitive inhibitors of these kinases.[11] The quinoline scaffold serves as a robust pharmacophore that can fit into the ATP-binding pocket, disrupting the downstream signaling cascade that promotes tumor growth.

-

Inhibition of Topoisomerases: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[12] Many potent anticancer drugs, including quinoline analogues, function by intercalating into DNA and inhibiting topoisomerase II, leading to DNA strand breaks and the induction of apoptosis.[1][10]

-

Induction of Apoptosis and Cell Cycle Arrest: By inhibiting critical survival pathways or causing significant DNA damage, these derivatives can trigger programmed cell death (apoptosis).[9][13] This is often accompanied by the arrest of the cell cycle at specific checkpoints (e.g., G1 or S phase), preventing cancer cells from dividing.[5][13]

The following diagram illustrates the general mechanism by which a quinoline-based inhibitor can block a receptor tyrosine kinase (RTK) signaling pathway, such as the one mediated by VEGFR.

Caption: Mechanism of Receptor Tyrosine Kinase (RTK) inhibition.

2.2. Quantitative Data Presentation

The efficacy of novel anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cancer cell growth in vitro.[14] Lower IC50 values indicate higher potency.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives

| Compound ID | R-Group (at 4-NH) | Cancer Cell Line | IC50 (µM) |

| FQA-01 | -H | MCF-7 (Breast) | 15.2 |

| FQA-01 | -H | A549 (Lung) | 21.8 |

| FQA-02 | -(CH₂)₂-N(CH₃)₂ | MCF-7 (Breast) | 1.8 |

| FQA-02 | -(CH₂)₂-N(CH₃)₂ | A549 (Lung) | 2.5 |

| FQA-03 | -Phenyl | MCF-7 (Breast) | 5.6 |

| FQA-03 | -Phenyl | A549 (Lung) | 8.1 |

| Doxorubicin | (Positive Control) | MCF-7 (Breast) | 0.5 |

| Doxorubicin | (Positive Control) | A549 (Lung) | 0.9 |

Note: Data are hypothetical and for illustrative purposes.

2.3. Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation.[14][15] It is often the first step in screening for cytotoxic potential because it is robust, cost-effective, and amenable to high-throughput formats.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the medium in each well with 100 µL of medium containing the test compounds. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell doublings, ensuring that any antiproliferative effects are detectable.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[14]

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Part 3: Antimalarial Activity

The 4-aminoquinoline core is historically renowned for its potent antimalarial properties.[3] Chloroquine, the archetypal drug in this class, was a frontline treatment for decades until widespread resistance emerged.[4] Research into new derivatives, including those with fluorine substitutions, is a critical strategy to combat resistant strains of Plasmodium falciparum, the deadliest malaria parasite.[16][17]

3.1. Mechanism of Action

During its life cycle in human red blood cells, the malaria parasite digests host hemoglobin in an acidic (pH 4.5-5.0) digestive vacuole to obtain amino acids.[4] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (the "malaria pigment").[12]

4-aminoquinolines are weak bases. They are uncharged at physiological pH (~7.4) and can diffuse across membranes. However, upon entering the acidic digestive vacuole, they become protonated and trapped.[7] At high concentrations, these protonated drugs cap the growing faces of the hemozoin crystal, preventing further polymerization. The buildup of toxic free heme leads to oxidative stress, membrane damage, and parasite death.[12]

Caption: Inhibition of heme polymerization by 4-aminoquinoline derivatives.

3.2. Structure-Activity Relationships (SAR)

For antimalarial activity, the electron-withdrawing nature of the substituent at the C7 position is known to be crucial for optimal activity.[8][18] By analogy, an electron-withdrawing fluorine atom at the C8 position is expected to lower the pKa of the quinoline nitrogen.[7] This modulation is critical: the pKa must be low enough to allow the drug to exist in its neutral form to cross membranes but high enough to ensure it becomes protonated and trapped within the acidic vacuole. The 8-fluoro group can help achieve this delicate balance, potentially enhancing drug accumulation and efficacy.

3.3. Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I)

This assay measures parasite DNA replication as an indicator of growth and is a common, fluorescence-based alternative to older radioisotope methods.[19]

-

Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., 3D7-chloroquine sensitive, Dd2-chloroquine resistant) in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with human serum.

-

Assay Preparation: In a 96-well plate, add serial dilutions of the test compounds. Add parasite culture (at the ring stage, ~1% parasitemia) to each well. Include wells with untreated parasites (negative control) and parasites treated with a known antimalarial like Chloroquine (positive control).

-

Incubation: Incubate the plate for 72 hours under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂. This period allows the parasites to complete one full life cycle.

-

Lysis and Staining: Prepare a lysis buffer containing saponin and the fluorescent DNA-intercalating dye SYBR Green I. Add this buffer to each well and incubate in the dark for 1 hour at room temperature.

-

Data Acquisition: Read the fluorescence on a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Analysis: The fluorescence intensity is directly proportional to the amount of parasite DNA. Calculate the percentage of growth inhibition relative to the untreated control and determine the IC50 value via non-linear regression.

Part 4: Antimicrobial Activity

The broader class of fluoroquinolones are potent, broad-spectrum antibacterial agents.[20] While this compound derivatives are structurally distinct from classic fluoroquinolones (like ciprofloxacin, which has a carboxylic acid at C3 and a different C4 substituent), the shared quinoline core suggests a potential for antimicrobial activity, likely through similar mechanisms.[21][22]

4.1. Mechanism of Action

The primary bacterial targets for fluoroquinolones are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][20]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.

-

Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Its inhibition is lethal and is the main mechanism against Gram-positive bacteria.

By forming a stable complex with the enzyme and the bacterial DNA, these compounds prevent the re-ligation of DNA strands, leading to strand breaks and rapid bacterial cell death.[20]

4.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24] It is the gold standard for quantitative susceptibility testing.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[25] This can be assessed visually or by measuring the optical density with a plate reader.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

4.3. Quantitative Data Presentation

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | R-Group (at 4-NH) | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |

| FQA-01 | -H | >128 | >128 |

| FQA-04 | -Cyclopropyl | 16 | 32 |

| FQA-05 | -4-fluorophenyl | 8 | 16 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.015 |

Note: Data are hypothetical and for illustrative purposes. Lipophilic groups often enhance activity against Gram-positive strains.[22]

Part 5: Conclusion and Future Directions

Derivatives of the this compound scaffold represent a promising area for therapeutic innovation. The strategic placement of the fluorine atom can favorably modulate the compound's electronic and metabolic properties, potentially enhancing its efficacy across multiple disease targets. The data and protocols presented in this guide demonstrate a clear path for the systematic evaluation of these compounds as anticancer, antimalarial, and antimicrobial agents.

Future research should focus on synthesizing a diverse library of derivatives to build a comprehensive structure-activity relationship profile. Promising in vitro candidates should be advanced to more complex biological models, including in vivo efficacy studies in animals and detailed ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The multi-targeted nature of some quinoline derivatives suggests they could also be valuable in overcoming drug resistance, a critical challenge in both oncology and infectious disease.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 13. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An exploration of the structure-activity relationships of 4-aminoquinolines: novel antimalarials with activity in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 20. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 24. woah.org [woah.org]

- 25. pdb.apec.org [pdb.apec.org]

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Therapeutics

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 8-Fluoroquinolin-4-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and antimalarial effects.[1][2] Two key subclasses, 4-aminoquinolines and 8-substituted quinolines, have been particularly fruitful in drug discovery. The 4-aminoquinoline core is famously found in the antimalarial drug chloroquine and has been explored for its anticancer and leishmanicidal properties.[3][4] Similarly, the 8-aminoquinoline class, which includes primaquine and tafenoquine, is unique in its ability to eradicate the relapsing liver stages of malaria.[5][6]

The compound this compound represents a hybrid of these important pharmacophores, incorporating the 4-amino group crucial for the activity of compounds like chloroquine and a substitution at the 8-position, a critical site for the function of drugs like primaquine. While its specific mechanism of action is not yet extensively documented in the public domain, its structural heritage allows us to formulate a robust, testable hypothesis.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of this compound. We will synthesize insights from related compounds to propose a primary hypothesized mechanism and detail a multi-pronged experimental strategy designed to validate or refute it. This document is structured not as a rigid protocol, but as a logical, self-validating workflow for discovery.

Part 1: A Hypothesized Mechanism of Action

Drawing from the well-established pharmacology of related 8-aminoquinolines and 4-aminoquinolines, we propose a primary mechanism centered on the induction of oxidative stress via the generation of Reactive Oxygen Species (ROS).[4][5] This is a convergent mechanism observed in both the antimalarial action of primaquine and the leishmanicidal effects of other quinoline derivatives.[4][5]

The proposed cascade is as follows:

-

Metabolic Activation (Hypothesized): Similar to primaquine, this compound may undergo metabolic activation, potentially mediated by Cytochrome P450 (CYP) enzymes in the liver or within target cells/parasites.[5] This activation could generate reactive intermediates.

-

Redox Cycling and ROS Production: These intermediates are hypothesized to undergo redox cycling, a process that consumes cellular reducing equivalents (like NADPH) and transfers electrons to molecular oxygen, generating superoxide radicals (O₂⁻).

-

Oxidative Stress Cascade: The surge in O₂⁻ leads to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). This overwhelms the cell's antioxidant capacity, leading to oxidative damage.

-

Cellular Damage and Apoptosis: The excessive ROS damages critical biomolecules, including lipids (lipid peroxidation), proteins, and DNA. A key target is the mitochondrion, where ROS can trigger the depolarization of the mitochondrial membrane, releasing pro-apoptotic factors and initiating programmed cell death.[4]

Secondary or alternative mechanisms, common to quinoline-based compounds, may also be at play, such as direct inhibition of key enzymes (e.g., tyrosine kinases) or intercalation into DNA.[7] The experimental plan outlined below is designed to investigate these possibilities in parallel.

Visualizing the Hypothesized Pathway

Caption: Hypothesized mechanism of this compound action.

Part 2: A Framework for Experimental Validation

This section details the experimental workflow designed to systematically test the proposed mechanism. The causality behind each step is explained to provide a clear rationale for the experimental design.

Workflow Overview

Caption: A multi-phase workflow for mechanism of action studies.

Phase 1: Determining Core Biological Activity

Rationale: The first step is to confirm that this compound exerts a biological effect and to characterize the resulting cellular phenotype. This provides the foundation for all subsequent mechanistic studies. We will use cancer cell lines as a starting point, given the known activities of related quinolines.[3][7]

-

Objective: To determine the concentration-dependent cytotoxicity (IC50) of the compound across a panel of relevant cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).

-

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Replace the cell culture medium with medium containing the compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Plot the percentage of cell viability versus log[concentration] and calculate the IC50 value using non-linear regression.

-

-

Objective: To determine if the observed cytotoxicity is due to apoptosis or necrosis.

-

Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining

-

Treatment: Treat cells in a 6-well plate with the compound at its 1x and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the cells immediately by flow cytometry.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

-

Phase 2: Interrogating the Oxidative Stress Hypothesis

Rationale: If the compound induces apoptosis, we next test the central hypothesis: is this cell death mediated by oxidative stress? These experiments directly measure ROS and its downstream consequences.

-

Objective: To directly quantify the generation of intracellular ROS following compound treatment.

-

Protocol: DCFDA Assay

-

Cell Seeding & Staining: Seed cells in a black, clear-bottom 96-well plate. After adherence, wash cells and stain with 10 µM 2',7'-Dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.

-

Treatment: Wash away excess DCFDA and add medium containing this compound at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Measurement: Immediately measure fluorescence (Excitation/Emission ~485/535 nm) over time (e.g., every 15 minutes for 2-4 hours) using a plate reader.

-

Data Presentation:

Caption: Example table for summarizing intracellular ROS data.Treatment Group Concentration Fold Change in Fluorescence (vs. Vehicle) Vehicle Control - 1.0 This compound 0.5x IC50 Value This compound 1x IC50 Value This compound 2x IC50 Value Positive Control (H₂O₂) 100 µM Value

-

-

Objective: To determine if ROS generation leads to a collapse of the mitochondrial membrane potential (ΔΨm), a key event in apoptosis.

-

Protocol: JC-1 Staining

-

Treatment: Treat cells with the compound at IC50 concentrations as in Experiment 1.2.

-

Staining: Harvest cells and stain with JC-1 dye according to the manufacturer's protocol.

-

Analysis: Analyze by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.

-

-

Objective: To establish a causal link between ROS and cytotoxicity. If ROS is the primary driver of cell death, then scavenging ROS with an antioxidant should rescue the cells.

-

Protocol: N-acetylcysteine (NAC) Co-treatment

-

Pre-treatment: Pre-treat cells with the antioxidant NAC (e.g., 5 mM) for 1-2 hours.

-

Co-treatment: Add this compound at various concentrations to the NAC-containing medium.

-

Cytotoxicity Assay: After 48-72 hours, perform an MTT assay as described in Experiment 1.1.

-

Analysis: Compare the IC50 value of the compound with and without NAC pre-treatment. A significant rightward shift in the IC50 curve in the presence of NAC strongly supports a ROS-mediated mechanism.

-

Phase 3: Identifying Upstream Molecular Events

Rationale: If the data from Phase 2 confirms a ROS-dependent mechanism, the next logical step is to investigate the upstream events. Is metabolic activation required, as with primaquine?[5] If the mechanism is not ROS-dependent, this phase explores alternative primary targets.

-

Objective: To determine if metabolic activation by CYP enzymes is required for the compound's activity.

-

Protocol: CYP Inhibitor Co-treatment

-

Cell System: Use a cell line with known CYP activity (e.g., HepG2) or a liver microsome assay.

-

Inhibitor Pre-treatment: Pre-treat the cells or microsomes with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) or specific inhibitors for key isoforms (e.g., ketoconazole for CYP3A4).

-

Co-treatment: Add this compound and measure cytotoxicity (for cells) or metabolite formation (for microsomes via LC-MS).

-

Analysis: A reduction in cytotoxicity or metabolite formation in the presence of CYP inhibitors would indicate that metabolic activation is a necessary upstream step.

-

Conclusion and Forward Outlook

This technical guide outlines a systematic, hypothesis-driven approach to elucidating the mechanism of action for this compound. By progressing through the proposed phases—from characterizing the biological effect to testing the central hypothesis of oxidative stress and investigating upstream events—researchers can build a comprehensive and validated model of how this compound functions at a molecular and cellular level. The findings from this workflow will be critical for guiding further preclinical and clinical development, enabling rational drug design, and unlocking the full therapeutic potential of this promising quinoline derivative.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 6. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 8-Fluoroquinolin-4-amine (NMR, IR, MS)

An In-depth Spectroscopic Analysis of 8-Fluoroquinolin-4-amine: A Technical Guide for Researchers

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of this compound, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, the objective of this document is to offer researchers, scientists, and drug development professionals a comprehensive reference for the structural elucidation of this compound. It is important to note that while this molecule is commercially available, its complete, experimentally verified spectroscopic data is not widely published. Therefore, this guide synthesizes foundational spectroscopic principles with data from closely related analogues to present a robust, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Every protocol and interpretation is designed to be a self-validating system, grounded in authoritative scientific literature to ensure the highest degree of technical accuracy and trustworthiness.

Introduction and Molecular Structure

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds prevalent in numerous pharmacologically active molecules.[1] The introduction of a fluorine atom at the C8 position and an amine group at the C4 position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for drug design. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized or procured this compound, ensuring the reliability of subsequent research.

The molecular formula for this compound is C₉H₇FN₂, with a molecular weight of 162.16 g/mol . The structure, with IUPAC numbering, is presented below.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis below is predictive, based on established substituent effects and data from analogous quinoline structures.[2][3]

Predicted ¹H NMR Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the five aromatic protons and the amine protons. The electron-donating amino group at C4 will cause a significant upfield shift (lower ppm) for protons on the pyridine ring (H2, H3), while the electron-withdrawing fluorine at C8 will influence the protons on the benzene ring (H5, H6, H7). Crucially, the fluorine atom will induce through-bond coupling to nearby protons, primarily H7 (³J_HF) and H5 (⁴J_HF), which is critical for unambiguous assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Assignment Rationale |

|---|---|---|---|---|

| NH₂ | ~6.5 - 7.5 | Broad singlet | - | Labile protons, chemical shift is concentration-dependent. |

| H2 | ~8.20 | Doublet (d) | J_H2-H3 ≈ 5.5 | Downfield due to adjacent ring nitrogen. |

| H3 | ~6.40 | Doublet (d) | J_H3-H2 ≈ 5.5 | Significantly shielded by the C4-NH₂ group. |

| H5 | ~7.80 | Doublet of doublets (dd) | J_H5-H6 ≈ 8.0, ⁴J_H5-F ≈ 1.5 | Typical aromatic coupling; smaller four-bond coupling to F. |

| H6 | ~7.40 | Triplet of doublets (td) | J_H6-H5 ≈ 8.0, J_H6-H7 ≈ 7.5, ⁵J_H6-F ≈ 1.0 | Aromatic coupling to H5 and H7; very small long-range coupling to F. |

| H7 | ~7.60 | Doublet of doublets (dd) | J_H7-F ≈ 9.0, J_H7-H6 ≈ 7.5 | Large three-bond coupling to F is characteristic. |

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the carbon atoms of the quinoline core. The chemical shifts are governed by the electronegativity of the attached atoms (N, F) and resonance effects. The most informative feature will be the carbon-fluorine couplings (J_CF), which can be observed over one, two, and three bonds. The C8 signal will appear as a doublet with a very large one-bond coupling constant (¹J_CF).[4]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Predicted Multiplicity (C-F Coupling) | Predicted J_CF (Hz) | Assignment Rationale |

|---|---|---|---|---|

| C2 | ~148.0 | s | - | Adjacent to ring nitrogen. |

| C3 | ~108.0 | s | - | Shielded by C4-NH₂ group. |

| C4 | ~152.0 | s | - | Attached to the electron-donating amino group. |

| C4a | ~149.0 | d | ³J_CF ≈ 3 | Bridgehead carbon with three-bond coupling to F. |

| C5 | ~122.0 | d | ³J_CF ≈ 5 | Three-bond coupling to F. |

| C6 | ~127.0 | s | - | Minimal influence from substituents. |

| C7 | ~118.0 | d | ²J_CF ≈ 15 | Two-bond coupling to F. |

| C8 | ~155.0 | d | ¹J_CF ≈ 250 | Directly bonded to F, resulting in a large coupling constant. |

| C8a | ~138.0 | d | ²J_CF ≈ 10 | Bridgehead carbon with two-bond coupling to F. |

Experimental Protocol: NMR Spectroscopy

This standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's good solubility and to avoid exchange of the amine protons with solvent.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 256-1024 scans, spectral width of 220-240 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal.

Figure 2: Standardized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The predicted spectrum of this compound is dominated by absorptions from the primary amine, the aromatic quinoline ring, and the carbon-fluorine bond.

Predicted IR Absorption Analysis

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

|---|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Sharp (two bands) | Characteristic for a primary amine, indicating two distinct N-H stretching modes.[5][6] |

| 3100 - 3000 | C-H Aromatic Stretch | Quinoline Ring | Medium to Weak | Typical for C-H bonds on an aromatic system.[7] |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong | Overlaps with the C=C ring stretches, but is a strong indicator of the primary amine.[5] |

| 1620 - 1450 | C=C and C=N Ring Stretch | Quinoline Ring | Strong to Medium (multiple bands) | Complex series of absorptions characteristic of the heteroaromatic quinoline skeleton.[8] |

| 1330 - 1250 | C-N Aromatic Stretch | Aryl-Amine | Strong | Strong absorption due to the C-N bond attached to the aromatic ring.[5] |

| 1100 - 1000 | C-F Stretch | Aryl-Fluoride | Strong | The C-F bond vibration typically gives a strong, characteristic band in this region. |

Experimental Protocol: FT-IR Spectroscopy

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for solid samples, requiring minimal preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Analysis: Place a small amount of solid this compound powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Predicted Mass Spectrum Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺.

-

Molecular Formula: C₉H₇FN₂

-

Monoisotopic Mass: 162.06 Da

-

Predicted [M+H]⁺: m/z = 163.07

Under higher energy conditions (e.g., Electron Impact or Collision-Induced Dissociation), fragmentation of the quinoline ring is expected. A common fragmentation pathway for quinolines is the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring. The carbon-fluorine bond is very strong, so loss of a fluorine radical is less likely than ring fragmentation.

Table 4: Predicted Key Mass Spectrometry Ions

| m/z (Predicted) | Ion | Rationale |

|---|---|---|

| 163.07 | [M+H]⁺ | Protonated parent molecule (in ESI). |

| 162.06 | [M]⁺• | Molecular ion (in EI). |

| 135.05 | [M - HCN]⁺• | Loss of hydrogen cyanide from the molecular ion, a characteristic fragmentation of the quinoline ring. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Ion Trap instrument.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺. A typical mass range would be m/z 50-500.

-

Data Acquisition (MS/MS): For structural confirmation, perform a tandem MS (MS/MS) experiment. Select the [M+H]⁺ ion (m/z 163.07) as the precursor and apply collision energy to induce fragmentation. Record the resulting product ion spectrum.

-

Data Analysis: Analyze the spectra to confirm the mass of the parent ion and interpret the fragmentation pattern to validate the proposed structure.

Conclusion

The spectroscopic profile of this compound is uniquely defined by the interplay of its primary amine, fluoro-substituent, and heteroaromatic core. This guide provides a robust predictive framework for its characterization. The ¹H and ¹³C NMR spectra are distinguished by specific chemical shifts and characteristic H-F and C-F coupling constants. The IR spectrum is marked by strong N-H and C-F stretching vibrations. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. The protocols and predictive data herein serve as an authoritative resource for scientists, enabling confident identification and quality assessment of this important chemical entity in a research setting.

References

8-Fluoroquinolin-4-amine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 8-Fluoroquinolin-4-amine

Abstract

This compound is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. As with any promising pharmaceutical candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation development and clinical application. This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its characterization. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds, which are foundational scaffolds in numerous approved pharmaceuticals. The molecule's structure, featuring a quinoline core substituted with a fluorine atom at the 8-position and an amino group at the 4-position, imparts unique chemical properties.[1] The fluorine substitution can influence metabolic stability and binding affinity to biological targets, while the basic amino group is critical for its solubility and salt-formation potential. A comprehensive grasp of its solubility and stability is not merely an academic exercise but a critical prerequisite for advancing this molecule through the development pipeline.

Physicochemical Properties

A foundational understanding of a compound's intrinsic physicochemical properties is essential before embarking on detailed solubility and stability studies. While extensive experimental data for this compound is not widely published, we can collate predicted and supplier-provided data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂ | [1][2][3] |

| Molecular Weight | 162.16 g/mol | [1][2][3] |

| Predicted Density | 1.315 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 335.8 ± 27.0 °C | [2] |

| Predicted XLogP3 | 2.5 | [2] |

| Predicted pKa (most basic) | Not Available | - |

| Appearance | Typically a solid at room temperature | [1][3] |

Note: Predicted values are computational estimations and should be experimentally verified.

The predicted XLogP3 of 2.5 suggests that this compound is moderately lipophilic. This characteristic indicates that while it may have sufficient membrane permeability, its aqueous solubility could be limited, a common challenge for drug candidates.[4] The presence of the basic amino group suggests that its aqueous solubility will be highly dependent on pH.[5][6]

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed. This section outlines the key aspects of this compound's solubility and provides protocols for its systematic evaluation.

Aqueous Solubility and pH-Dependence

The 4-amino group on the quinoline ring is basic and will be protonated at acidic pH. This protonation leads to the formation of a more polar, charged species, which is expected to have significantly higher aqueous solubility than the neutral form. This pH-dependent solubility is a key characteristic to be quantified.

Causality behind pH-dependent solubility: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of a compound. For a basic compound like this compound, at a pH below its pKa, the protonated (ionized) form will dominate, leading to higher solubility. Conversely, at a pH above the pKa, the neutral (unionized) form will be predominant, resulting in lower solubility.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4]

Objective: To determine the solubility of this compound in various aqueous buffers as a function of pH.

Materials:

-

This compound

-

Calibrated pH meter

-

Series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

-

Orbital shaker with temperature control

-

HPLC system with a suitable column and detector for quantification

-

Syringe filters (e.g., 0.45 µm PVDF)

Procedure:

-

Add an excess amount of this compound to vials containing each of the aqueous buffers. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

-

The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for synthesis, purification, and the development of analytical methods. Given its aromatic nature and moderate lipophilicity, this compound is expected to have good solubility in polar aprotic solvents and alcohols.

Table 2: Expected Solubility in Common Organic Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | Excellent solvent for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar aprotic | High | Similar to DMSO, effective at solvating polar and aromatic compounds. |

| Methanol / Ethanol | Polar protic | Moderate to High | The amino group can hydrogen bond with the alcohol. |

| Acetonitrile | Polar aprotic | Moderate | A common solvent for HPLC, solubility should be sufficient for analytical purposes. |

| Dichloromethane (DCM) | Nonpolar | Moderate | Good for less polar compounds, may be effective. |

| Water | Polar protic | Low (at neutral pH) | As discussed, solubility is pH-dependent. |

This table is predictive and should be confirmed experimentally.

Stability Profile

Assessing the intrinsic stability of a drug candidate is mandated by regulatory bodies like the ICH. Forced degradation studies are performed to identify potential degradation products and establish degradation pathways. This information is vital for developing stability-indicating analytical methods and for determining appropriate storage conditions.[7][8][9]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and use. The goal is to induce degradation to an extent that allows for the characterization of degradants, typically aiming for 5-20% degradation.

Logical Workflow for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation studies.

Experimental Protocol: General Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC-MS method

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Keep at room temperature or heat gently, sampling over time. Neutralize before analysis.

-

Oxidative Degradation: Dissolve the compound and add 3% H₂O₂. Keep at room temperature and monitor for degradation.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) in an oven for an extended period. Also, test the stability of the compound in solution at elevated temperatures.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Data Analysis: For each condition, the samples are analyzed by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS). The goals are to:

-

Calculate the percentage of degradation.

-

Perform a mass balance to ensure all major degradants are accounted for.

-

Propose structures for the degradation products based on their mass-to-charge ratio and fragmentation patterns.

Potential Degradation Pathways

While specific degradation products for this compound are not documented, we can hypothesize potential pathways based on its chemical structure. The quinoline ring is generally stable, but the amino group can be susceptible to oxidation.

-

Oxidation: The primary amino group could be oxidized to form nitroso or nitro derivatives.

-

Hydrolysis: Under harsh hydrolytic conditions, deamination could potentially occur, though this is less likely for an aromatic amine.

-

Photodegradation: Aromatic systems can undergo complex photochemical reactions, including dimerization or oxidation.

Analytical Methodologies

A robust, validated analytical method is the cornerstone of any solubility or stability study. A stability-indicating HPLC method is required, which is a method capable of separating the parent compound from all its potential degradation products.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can quantify this compound and separate it from its degradation products.

Starting Point for Method Development:

-

Column: A C18 reversed-phase column is a good starting point due to the compound's moderate lipophilicity.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-4) and an organic modifier (acetonitrile or methanol). The acidic pH will ensure the amine is protonated and well-behaved chromatographically.

-

Detection: UV detection at a wavelength of maximum absorbance for the quinoline chromophore. Mass spectrometry (MS) should be used for peak identification and purity assessment.

Validation Workflow:

Caption: Workflow for validating a stability-indicating HPLC method.

Trustworthiness through Self-Validation: The specificity of the method is the most critical parameter for a stability-indicating assay. This is confirmed by analyzing the samples from the forced degradation studies. The method is considered "stability-indicating" only if all degradation product peaks are baseline resolved from the main peak of this compound. Peak purity analysis using a photodiode array (PDA) detector or a mass spectrometer is essential to confirm that the parent peak is not co-eluting with any impurities or degradants.

Conclusion and Future Directions

This guide has outlined the fundamental principles and practical methodologies for assessing the solubility and stability of this compound. While specific experimental data for this compound remains limited in public literature, the protocols and theoretical frameworks provided here offer a robust starting point for any research or development program. The key takeaways are the anticipated pH-dependent aqueous solubility and the necessity of comprehensive forced degradation studies to understand its intrinsic stability. Future work should focus on generating empirical data for the properties discussed, including determining its pKa, experimentally measuring its solubility profile, and identifying the structures of any degradation products formed under stress conditions. This foundational knowledge is indispensable for the rational design of formulations and for ensuring the safety and efficacy of any potential therapeutic agent based on this promising scaffold.

References

- 1. CAS 148401-38-1: 4-AMINO-8-FLUOROQUINOLINE | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 4-Amino-8-fluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biopharminternational.com [biopharminternational.com]

- 8. library.dphen1.com [library.dphen1.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of 8-Fluoroquinolin-4-amine: A Technical Guide to Potential Molecular Targets

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-explored derivative, 8-Fluoroquinolin-4-amine. While direct experimental data for this compound is nascent, by leveraging structure-activity relationships from the broader 4-aminoquinoline and fluoroquinolone classes, we can delineate a set of high-probability molecular targets. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating and advancing research into the therapeutic applications of this compound. We will delve into the scientific rationale for each potential target, provide detailed, field-proven experimental protocols for target validation, and present illustrative data to guide future investigations.

Introduction: The Quinoline Scaffold - A Legacy of Therapeutic Versatility

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, renowned for its broad spectrum of pharmacological activities.[2][3] Historically, quinoline-based compounds have been pivotal in the fight against malaria, with chloroquine and primaquine being notable examples.[4] In recent decades, the functionalization of the quinoline core has yielded potent antibacterial agents (fluoroquinolones), anticancer therapies, and anti-inflammatory drugs.[4][5]

The 4-aminoquinoline moiety, in particular, has been a fertile ground for the development of drugs with diverse mechanisms of action. These compounds are known to be lysosomotropic, accumulating in acidic cellular compartments and interfering with processes like autophagy.[3][6] Furthermore, they have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR cascade.[3] The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. In the context of fluoroquinolone antibiotics, this substitution is critical for their interaction with bacterial DNA gyrase and topoisomerase IV.[7]

This guide will therefore focus on three primary areas of therapeutic potential for this compound, based on a synthesis of existing knowledge: oncology, infectious diseases (bacterial), and parasitic infections (malarial). For each area, we will identify and discuss the most probable molecular targets and provide a roadmap for their experimental validation.

Potential Therapeutic Applications in Oncology

The anticancer potential of 4-aminoquinolines is a rapidly expanding field of research.[2][8] Their mechanisms are often multi-faceted, making them attractive candidates for overcoming drug resistance and targeting complex signaling networks.

Target: PI3K/Akt/mTOR Signaling Pathway

Scientific Rationale: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Its deregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] Several quinoline-based compounds have been identified as potent inhibitors of this pathway, acting as ATP-competitive inhibitors of the kinase domains of PI3K and/or mTOR.[4][11] The structural features of this compound are consistent with those of other small molecule kinase inhibitors, suggesting it may also engage with the ATP-binding pockets of these key signaling proteins.

Signaling Pathway Diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. amsbio.com [amsbio.com]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. mdpi.com [mdpi.com]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 8-Fluoroquinolin-4-amine

An In-Depth Technical Guide to the Discovery and Synthesis of 8-Fluoroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound represents a significant scaffold in medicinal chemistry, emerging from the confluence of research into 4-aminoquinoline antimalarials and the strategic use of fluorine in drug design. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a logical and deliberate step in the molecular exploration of quinoline-based therapeutics. This guide elucidates the historical context of its parent compounds, details the scientific rationale for its synthesis, provides a comprehensive, inferred synthetic protocol, and discusses its potential applications in drug development. The fluorination at the 8-position is a key bioisosteric modification intended to enhance metabolic stability and target engagement, making this compound a valuable building block for novel therapeutic agents.

Historical Context and Scientific Rationale

The story of this compound is intrinsically linked to two major narratives in medicinal chemistry: the development of 4-aminoquinoline drugs and the rise of fluorine as a "magic element" in drug design.

The Legacy of 4-Aminoquinolines

The 4-aminoquinoline core is the pharmacophore for some of the most impactful drugs of the 20th century, most notably the antimalarial agent chloroquine.[1][2] Chloroquine, a 7-chloro-4-aminoquinoline derivative, was a cornerstone of malaria treatment for decades.[3] Its success spurred extensive research into modifying the quinoline ring and the amino side chain to improve efficacy, overcome resistance, and expand therapeutic applications to areas like cancer and viral diseases.[1][2] This established the 4-aminoquinoline scaffold as a "privileged structure" in drug discovery.

The Strategic Introduction of Fluorine